molecular formula C26H29N3O2 B10781990 1H-Pyrrolo(3,4-b)quinolin-1-one, 2,3-dihydro-9-methoxy-2-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)- CAS No. 142471-56-5

1H-Pyrrolo(3,4-b)quinolin-1-one, 2,3-dihydro-9-methoxy-2-(2-(1-(phenylmethyl)-4-piperidinyl)ethyl)-

Cat. No.: B10781990
CAS No.: 142471-56-5
M. Wt: 415.5 g/mol
InChI Key: UQMVECQBCVBXGA-UHFFFAOYSA-N
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Description

T-82 is a chemical compound known for its role as an acetylcholinesterase inhibitor. This compound has shown potential in ameliorating memory impairment induced by acetylcholinergic dysfunction. It is also recognized as a potent 5-HT3 receptor antagonist, making it relevant in the treatment of Alzheimer’s Disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of T-82 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and often tailored to the capabilities of the synthesizing laboratory .

Industrial Production Methods: Industrial production of T-82 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Types of Reactions:

    Oxidation: T-82 can undergo oxidation reactions, which may alter its chemical structure and properties.

    Reduction: Reduction reactions can also be performed on T-82, potentially modifying its functional groups.

    Substitution: T-82 is capable of undergoing substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of T-82 .

Scientific Research Applications

T-82 has a wide range of scientific research applications:

Mechanism of Action

T-82 exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, T-82 increases the levels of acetylcholine, thereby enhancing cholinergic transmission. Additionally, T-82 acts as a 5-HT3 receptor antagonist, blocking the action of serotonin at these receptors and contributing to its therapeutic effects in Alzheimer’s Disease .

Comparison with Similar Compounds

    Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s Disease.

    Rivastigmine: A compound with similar acetylcholinesterase inhibitory properties.

    Galantamine: Another acetylcholinesterase inhibitor with additional nicotinic receptor modulating effects.

Uniqueness of T-82: T-82 is unique in its dual action as both an acetylcholinesterase inhibitor and a 5-HT3 receptor antagonist. This dual mechanism of action may offer enhanced therapeutic benefits compared to compounds that only target acetylcholinesterase .

Properties

CAS No.

142471-56-5

Molecular Formula

C26H29N3O2

Molecular Weight

415.5 g/mol

IUPAC Name

2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one

InChI

InChI=1S/C26H29N3O2/c1-31-25-21-9-5-6-10-22(21)27-23-18-29(26(30)24(23)25)16-13-19-11-14-28(15-12-19)17-20-7-3-2-4-8-20/h2-10,19H,11-18H2,1H3

InChI Key

UQMVECQBCVBXGA-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=NC3=CC=CC=C31)CN(C2=O)CCC4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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